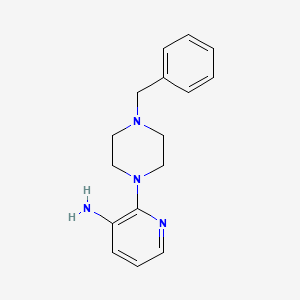

2-(4-Benzylpiperazin-1-yl)pyridin-3-amine

Description

2-(4-Benzylpiperazin-1-yl)pyridin-3-amine (CAS 937603-23-1) is a pyridine-piperazine hybrid compound characterized by a benzyl-substituted piperazine ring attached to the 2-position of a pyridine scaffold, with an amine group at the 3-position. Derivatives of this compound have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, with IC50 values as low as 0.91 μM, rivaling established drugs like donepezil (IC50 = 0.14 μM) . The benzyl group enhances binding interactions with AChE’s peripheral anionic site, while electron-withdrawing substituents (e.g., Cl, NO2) on the phenyl ring further optimize activity .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQUBJBSRNMBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 4-benzylpiperazine with 3-chloropyridine-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyridine ring or the amine group, potentially converting them into more saturated derivatives.

Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into the binding sites of these targets, influencing their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s activity is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Pyridine-Piperazine Derivatives

Key Observations

Substituent Effects on AChE Inhibition :

- Electron-withdrawing groups (e.g., Cl at ortho/para positions) enhance AChE inhibition by stabilizing ligand-enzyme interactions. For example, ortho-Cl in 4a (IC50 = 0.91 μM) outperforms meta-methoxy derivatives (IC50 = 5.5 μM) .

- Benzyl vs. Alkyl Groups : Benzyl’s aromaticity improves binding to AChE’s hydrophobic pockets compared to ethyl .

Positional Isomerism :

- The pyridine-3-amine group in 937603-23-1 facilitates hydrogen bonding with AChE’s catalytic site. In contrast, pyridine-2-amine analogs (e.g., 1018505-55-9) may exhibit altered binding geometries .

Diverse Biological Targets :

- Compounds like UDO and UDD () demonstrate that trifluoromethyl and chlorophenyl substituents shift activity toward antiparasitic targets (CYP51), highlighting scaffold versatility .

Biological Activity

2-(4-Benzylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

The compound is synthesized through the reaction of 4-benzylpiperazine with 3-chloropyridine-2-amine, typically using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The reaction conditions are optimized to enhance yield and purity, often involving techniques such as recrystallization and chromatography for purification.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antituberculosis Activity

A notable study focused on the antituberculosis activity of similar piperazine derivatives, revealing that para-substituted benzyl piperazines demonstrated significant activity against Mycobacterium tuberculosis. This suggests that this compound may share similar properties, warranting further investigation into its efficacy against tuberculosis .

Antitumor Activity

Recent studies have explored the antitumor potential of derivatives related to this compound. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation across various lines. One study reported IC50 values between 0.029 to 0.147 μM against four cancer cell types, indicating strong antiproliferative effects. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis .

The biological activity of this compound is believed to stem from its interaction with neurotransmitter receptors and enzymes within the body. Its structural features allow it to bind effectively to these targets, modulating their functions and leading to various physiological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Benzylpiperazine | Structure | Lacks pyridine and amine groups; limited biological activity |

| 3-(4-Benzylpiperazin-1-yl)pyridine | Structure | Similar but without the amine group; moderate activity |

| 2-(4-Benzylpiperazin-1-yl)pyridine | Structure | Lacks amine group; reduced efficacy |

The presence of both the benzylpiperazine and pyridine moieties in this compound contributes to its distinct biological profile, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies highlight the compound's potential:

- Antituberculosis Research : A series of benzyl piperazine derivatives were tested for their antituberculosis activity, showing that modifications at the para-position significantly enhanced efficacy compared to meta-substitutions .

- Cancer Cell Line Studies : Compounds related to this compound exhibited potent antiproliferative effects across multiple cancer cell lines, emphasizing its therapeutic potential in oncology .

- Neuroprotective Effects : Investigations into acetylcholinesterase inhibition indicate potential applications in neurodegenerative diseases like Alzheimer's disease, where modulation of neurotransmitter levels is crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.